3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
Overview
Description
3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with diethoxy groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the diethoxy groups. The thiazole ring is then synthesized and attached to the benzamide core. The final step involves the sulfonylation of the thiazole ring with 4-nitrobenzenesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack.
Oxidation and reduction: The nitro group can be reduced to an amine, and the thiazole ring can undergo oxidation.
Electrophilic aromatic substitution: The benzamide core can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols.
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the sulfonyl position .
Scientific Research Applications
3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and metabolic diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved often include signal transduction pathways related to cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diethoxy-5-iodo-N-(3-nitrophenyl)benzamide
- 3,4-Diethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
3,4-DIETHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its combination of a benzamide core with a thiazole ring and a nitrobenzenesulfonyl group. This structure provides a distinct set of chemical properties and biological activities that are not found in other similar compounds .
Properties
IUPAC Name |
3,4-diethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O7S2/c1-3-29-16-10-5-13(11-17(16)30-4-2)19(24)22-20-21-12-18(31-20)32(27,28)15-8-6-14(7-9-15)23(25)26/h5-12H,3-4H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEHOLQTVMMMJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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